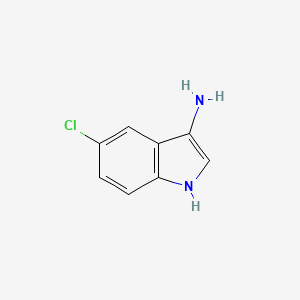

5-chloro-1H-indol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-indol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLLZELGJFWSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376617 | |

| Record name | 5-chloro-1H-indol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72561-51-4 | |

| Record name | 5-Chloro-1H-indol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72561-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-1H-indol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Potential Mechanisms of Action of 5-chloro-1H-indol-3-amine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The 5-chloro-indole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents with diverse biological activities.[1][2] While direct experimental data on the specific biological targets of 5-chloro-1H-indol-3-amine remains to be elucidated in publicly available literature, the extensive body of research on its structural analogs provides a fertile ground for hypothesis-driven investigation. This technical guide synthesizes the current understanding of related 5-chloro-indole derivatives to propose and detail the most probable mechanisms of action for this compound. We will delve into the realms of kinase inhibition, microtubule dynamics, and neurotransmitter receptor modulation, providing not just a theoretical framework but also actionable, detailed protocols for the experimental validation of these potential pathways. This document is intended to serve as a comprehensive resource to catalyze and guide future research into the pharmacological profile of this promising compound.

The Privileged Scaffold: An Introduction to 5-chloro-indoles

The indole nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic molecules of therapeutic interest. Its structural similarity to endogenous signaling molecules, such as the neurotransmitter serotonin, has made it a prime candidate for the design of novel drugs.[1] The addition of a chlorine atom at the 5-position of the indole ring has been shown to significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, often enhancing their potency and selectivity for specific biological targets.[1][3] Derivatives of the 5-chloro-indole core have been explored for a wide range of therapeutic applications, including oncology, neuropharmacology, and infectious diseases.[1][4]

Potential Mechanisms of Action: A Tripartite Exploration

Based on the established activities of structurally analogous compounds, we can postulate three primary, high-probability mechanisms of action for this compound. The following sections will explore each of these in depth, providing the scientific rationale and the experimental means for their validation.

Kinase Inhibition: Targeting the Engines of Cellular Proliferation

A significant number of 5-chloro-indole derivatives have emerged as potent inhibitors of protein kinases, enzymes that play a pivotal role in regulating cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2]

The EGFR and BRAF kinases are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade, which governs cell proliferation, survival, and differentiation.[2] Mutations that lead to the constitutive activation of these kinases are frequently observed in various cancers.[5][6] Several 5-chloro-indole-based compounds have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR and BRAF.[2][5][6]

Hypothetical Signaling Pathway Interruption

Caption: Hypothesized inhibition of the EGFR-BRAF signaling pathway by this compound.

To ascertain whether this compound functions as a kinase inhibitor, a direct enzymatic assay is the gold standard.

Objective: To quantify the inhibitory potency (IC50) of this compound against specific kinases such as EGFR and BRAF.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the test compound.

-

Reconstitute recombinant human kinase (e.g., EGFR, BRAF) and its specific substrate peptide in the appropriate assay buffer.

-

-

Assay Procedure (Example using ADP-Glo™ Kinase Assay):

-

In a 96-well plate, add the kinase, the substrate peptide, and the this compound at various concentrations.

-

Initiate the kinase reaction by adding adenosine triphosphate (ATP).

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of adenosine diphosphate (ADP) produced using a luminescence-based detection reagent.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | GI50 (nM) | Reference |

| Compound 3e | EGFR | 68 | Multiple | 29 - 78 | [2] |

| Compound 3e | BRAF V600E | More potent than Erlotinib | Multiple | 29 - 78 | [2] |

| Compound 5f | EGFR WT | 68 - 85 | Multiple | 29 | [2] |

| Compound 5f | EGFR T790M | 9.5 | Multiple | 29 | [5] |

| Compound 5g | EGFR WT | 68 - 85 | Multiple | 31 | [2] |

| Compound 5g | EGFR T790M | 11.9 | Multiple | 9 |

Table 1: Inhibitory activities of various 5-chloro-indole derivatives against key kinase targets and cancer cell lines. This table serves as a comparative reference for the potential potency of this compound.

Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.[7] Compounds that interfere with tubulin polymerization are potent anticancer agents.[7]

Several indole derivatives have been identified as tubulin polymerization inhibitors.[7] They typically bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[7]

Experimental Workflow for Assessing Microtubule Disruption

Caption: A streamlined workflow for investigating the tubulin polymerization inhibitory activity of this compound.

Objective: To determine if this compound inhibits the polymerization of tubulin in vitro.

Methodology:

-

Reagent Preparation:

-

Use commercially available, high-purity (>99%) tubulin protein.

-

Prepare a polymerization buffer (e.g., G-PEM buffer with GTP).

-

Prepare serial dilutions of this compound, a positive control (e.g., colchicine), and a negative control (e.g., DMSO).

-

-

Assay Procedure:

-

In a cold 96-well plate, add the polymerization buffer and the test compounds.

-

Add purified tubulin to each well and mix gently.

-

Place the plate in a microplate reader pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time, which corresponds to the rate of microtubule formation.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of tubulin polymerization for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Modulation of Serotonin (5-HT) Receptors

The structural resemblance of the indole ring to serotonin (5-hydroxytryptamine) makes 5-HT receptors a plausible target for this compound.[1]

The 5-HT₃ receptor is a ligand-gated ion channel, and its modulation can impact various physiological processes. 5-chloroindole has been identified as a potent positive allosteric modulator (PAM) of the 5-HT₃ receptor.[8] PAMs enhance the effect of the endogenous ligand (serotonin) without directly activating the receptor themselves.[8]

Objective: To assess the effect of this compound on 5-HT₃ receptor function.

Methodology (Calcium Flux Assay):

-

Cell Culture and Dye Loading:

-

Use a cell line stably expressing the human 5-HT₃A receptor (e.g., HEK293 cells).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Assay Procedure:

-

Add varying concentrations of this compound to the cells.

-

Stimulate the cells with a sub-maximal concentration of a 5-HT₃ receptor agonist (e.g., serotonin or a partial agonist).

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

-

Data Analysis:

-

To determine if the compound acts as a PAM, assess its ability to potentiate the agonist-induced calcium response.

-

To check for direct agonist or antagonist activity, apply the compound in the absence of an agonist or in the presence of a maximal agonist concentration, respectively.

-

Conclusion and Future Directions

While the precise mechanism of action of this compound awaits direct experimental confirmation, the rich pharmacology of the 5-chloro-indole scaffold provides a strong foundation for targeted investigation. The potential for this compound to act as a kinase inhibitor, a microtubule-disrupting agent, or a modulator of serotonin receptors warrants a systematic and rigorous evaluation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to elucidate the biological activity of this compound. The insights gained from such studies will be invaluable in determining the therapeutic potential of this compound and in guiding the future design of novel 5-chloro-indole-based drugs.

References

- Vertex AI Search. (n.d.). Buy 5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride | 63845-32-9.

- Röhrig, U. F., Majjigapu, S. R., Vogel, P., Zoete, V., & Michielin, O. (2019). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 62(23), 10531–10550.

- Basran, J., Rafice, S. A., & Raven, E. L. (2012). The Mechanism of Substrate Inhibition in Human Indoleamine 2,3-Dioxygenase. Journal of the American Chemical Society, 134(6), 3034–3041.

- Nakabayashi, T., et al. (2018). Electrochemical Analysis and Inhibition Assay of Immune-Modulating Enzyme, Indoleamine 2,3-Dioxygenase. Molecules, 23(10), 2585.

- Sono, M., Cady, S. G., & Koley, A. P. (1989). Enzyme kinetic and spectroscopic studies of inhibitor and effector interactions with indoleamine 2,3-dioxygenase. 2. Evidence for the existence of another binding site in the enzyme for indole derivative effectors. Biochemistry, 28(13), 5400–5407.

- BenchChem. (n.d.). Potential Biological Targets of 5-chloro-3-ethyl-2-methyl-1H-indole: A Technical Guide.

- Taylor, E. A., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(15), 6022–6043.

- BenchChem. (n.d.). Validating the Mechanism of Action for a 5-Chloro-Indole Compound: A Comparative Guide.

- Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602.

- ResearchGate. (n.d.). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFREGFR inhibitors.

- Taylor & Francis Online. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.

- MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways.

- Oriental Journal of Chemistry. (2022). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted.

- MDPI. (2021). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor.

- British Journal of Pharmacology. (2013). 5-Chloroindole: A Potent Allosteric Modulator of the 5-HT₃ Receptor.

- ResearchGate. (2013). Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones.

- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.

- ACS Omega. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.

- BenchChem. (n.d.). A Theoretical Exploration of 5-Chloro-3-(methylperoxy)-1H-indole: Potential Applications and Research Protocols.

- National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride | 63845-32-9 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-Chloro-1H-Indole Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 5-Chloro-1H-Indole Core

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3][4] The introduction of a chlorine atom at the 5-position of the indole ring significantly modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its biological activity and potential as a therapeutic agent.[5] This strategic halogenation has led to the development of a diverse array of 5-chloro-1H-indole derivatives exhibiting a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[6][7] This technical guide provides a comprehensive overview of the biological activities of these derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their synthesis and evaluation.

Anticancer Activity: Targeting Key Oncogenic Pathways

5-Chloro-1H-indole derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against various cancer cell lines by targeting critical signaling pathways involved in tumor progression.[1][2]

Mechanism of Action: Kinase Inhibition and Wnt Pathway Modulation

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are often dysregulated in cancer.[8] Derivatives of the 5-chloro-indole scaffold have been successfully developed as potent inhibitors of key kinases like the Epidermal Growth Factor Receptor (EGFR) and BRAF, which are crucial components of pathways driving tumor cell proliferation and survival.[8][9][10]

Certain derivatives also exhibit inhibitory activity against the Wnt signaling pathway by targeting the Dishevelled-1 (DVL1) protein.[11] The interaction between the Frizzled receptor and DVL via its PDZ domain is a critical step in Wnt signaling propagation.[11] Small molecules that inhibit this interaction can effectively downregulate the Wnt pathway, leading to the suppression of tumor growth.[11]

Signaling Pathway: EGFR Inhibition

Caption: Inhibition of EGFR signaling by a 5-chloro-1H-indole derivative.

Comparative Anticancer Activity

The following table summarizes the antiproliferative and enzyme inhibitory activities of selected 5-chloro-indole derivatives against various cancer cell lines and specific EGFR kinase mutants.

| Compound ID | Scaffold Type | R Group | Mean GI₅₀ (nM) | EGFRWT IC₅₀ (nM) | EGFRT790M IC₅₀ (nM) | Reference |

| 3e | 5-chloro-indole-2-carboxylate | m-piperidin-1-yl | - | 68 | - | [9] |

| 5f | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | p-2-methyl pyrrolidin-1-yl | 29 | 85 | 9.5 | [1][10] |

| 5g | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | p-4-morpholin-1-yl | 31 | 68 | 11.9 | [1][10] |

| (S)-1 | 5-chloro-indole-2-carboxamide derivative | (3,5-dimethylphenyl)sulfonyl | 7100 (HCT116) | - | - | [11] |

Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The 5-chloro-1H-indole scaffold has also demonstrated significant potential in the development of novel antimicrobial and antiviral agents.

Antibacterial and Antifungal Activity

Several derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12][13] The presence of chloro and other electron-withdrawing groups on the indole ring often enhances antibacterial efficacy.[3] Some compounds have also exhibited potent antifungal activity, particularly against Candida albicans and Candida krusei.[7][13]

Antiviral Activity

Derivatives of 5-chloro-1H-indole have been investigated for their antiviral properties. For instance, 5-chloropyridin-3-yl-1H-indole-4-carboxylate has been shown to effectively suppress the replication of the SARS-CoV-2 virus in vitro.[14][15] Other indole derivatives have shown activity against a range of viruses, including HIV-1.[16][17]

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial effects, 5-chloro-1H-indole derivatives have been explored for other therapeutic applications.

Anti-inflammatory Activity

Certain derivatives have demonstrated anti-inflammatory properties.[3] For example, some compounds have shown the ability to inhibit albumin denaturation, a common in vitro model for assessing anti-inflammatory activity.[3]

Histamine H4 Receptor Antagonism

Structurally related compounds, such as (5-chloro-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone, have been identified as antagonists of the histamine H4 receptor, suggesting potential applications in treating inflammatory and immune disorders.[18]

Synthesis and Experimental Protocols

The synthesis of 5-chloro-1H-indole derivatives often revolves around the classic Fischer indole synthesis, followed by further modifications.[5]

General Synthetic Approach

A common and reliable method for constructing 1,2,3-trisubstituted 5-chloro-indoles involves a two-step process:

-

Fischer Indole Synthesis: This step involves the acid-catalyzed cyclization of a 4-chlorophenylhydrazone, which is derived from 4-chlorophenylhydrazine and a suitable ketone, to form a 2,3-disubstituted 5-chloro-indole.[5]

-

N-Alkylation: The subsequent introduction of a substituent at the N1 position of the pre-formed 5-chloro-indole is achieved using an appropriate alkylating agent.[5]

Experimental Workflow: Two-Step Synthesis

Caption: A general workflow for the two-step synthesis of 5-chloro-indole derivatives.

Detailed Experimental Protocol: Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a 5-chloro-indole derivative against a specific protein kinase.[8]

Objective: To quantify the potency of a compound as a kinase inhibitor.

Materials:

-

Recombinant human kinase (e.g., EGFR, BRAF)

-

Kinase-specific substrate peptide

-

Adenosine triphosphate (ATP)

-

Assay buffer

-

5-chloro-1H-indole derivative (test compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the 5-chloro-indole compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the kinase, the substrate peptide, and the compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product (e.g., ADP) produced using a luminescence-based detection reagent.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]

Structure-Activity Relationships (SAR)

The biological activity of 5-chloro-1H-indole derivatives is highly dependent on the nature and position of substituents on the indole ring.

-

Substitution at N1: N-alkylation can significantly influence the compound's properties. For example, in some anticancer derivatives, specific substituents at this position are crucial for activity.

-

Substitution at C2 and C3: Modifications at these positions are key for fine-tuning the pharmacological profile. For instance, the presence of a carboxamide group at C2 and various substituents at C3 have been shown to be important for potent EGFR and BRAF inhibitory activity.[9][10]

-

Electron-withdrawing vs. Electron-donating Groups: Studies have indicated that indole derivatives with electron-withdrawing groups tend to exhibit higher biological activity compared to those with electron-donating groups.[3]

Conclusion and Future Perspectives

The 5-chloro-1H-indole scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for the development of new therapeutic agents. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency and selectivity, a deeper understanding of their mechanisms of action, and the exploration of their potential in treating a wider range of diseases. The continued investigation of structure-activity relationships will be crucial for the rational design of next-generation drugs based on this promising scaffold.

References

-

Smits, R. A., Leurs, R., de Esch, I. J., & Zuiderveld, O. P. (2008). Synthesis and structure-activity relationships of indole and benzimidazole piperazines as histamine H(4) receptor antagonists. Journal of Medicinal Chemistry, 51(9), 2647–2655. [Link]

-

Loginova, S. Y., Shchukina, V. N., Savenko, S. V., Rubtsov, V. V., Kutayev, D. A., Borisevich, S. V., ... & Predtechensky, A. B. (2025). Antiviral Activity of 5-chloropyridin-3-yl-1h-indole-4-carboxylate (AMND) Against COVID-19. Antibiotiki i Khimioterapiia = Antibiotics and Chemotherapy, 69(1-2), 49–58. [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. [Link]

-

ResearchGate. (n.d.). Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion. [Link]

-

ResearchGate. (2017). 5-Chloro-1H-indole-2,3-dione derivative as corrosion inhibitor for mild steel in 1M H3PO4: Weight loss, electrochemical and SEM studies. [Link]

-

Carotenuto, A., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 27(5), 1689. [Link]

-

Ermut, G., et al. (2013). Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. Marmara Pharmaceutical Journal, 17, 147-154. [Link]

-

Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Journal of Young Pharmacists, 16(3). [Link]

-

Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]

-

A review on recent developments of indole-containing antiviral agents. (2020). European Journal of Medicinal Chemistry, 197, 112328. [Link]

-

Mattsson, C., et al. (2005). Structure-activity relationship of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues as 5-HT(6) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(19), 4230-4234. [Link]

-

Gomaa, H. A. M., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1253. [Link]

-

Gomaa, H. A. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8820. [Link]

-

ResearchGate. (2010). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. [Link]

-

Loginova, S. Y., et al. (2025). Antiviral Activity of 5-chloropyridin-3-yl-1h-indole-4-carboxylate (AMND) Against COVID-19. Antibiotiki i Khimioterapiia, 69, 49-58. [Link]

-

Kauer, J. C., et al. (2025). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2016). Synthesis, Characterization, and Antibacterial Activity of Some Novel 5-Chloroisatin Derivatives. [Link]

-

Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Journal of Medicinal Chemistry. [Link]

-

Design, synthesis and antiviral activity of indole derivatives containing quinoline moiety. (2021). Bioorganic & Medicinal Chemistry, 48, 116413. [Link]

-

Sanna, C., et al. (2009). Antiviral activity of indole derivatives. Antiviral Research, 83(2), 179-185. [Link]

-

Wang, Y., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules, 27(19), 6524. [Link]

-

Drozd, M., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 28(14), 5367. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2012). ACS Medicinal Chemistry Letters, 3(10), 840-844. [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). Microbiology Spectrum, 13(2), e03487-24. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2018). Marmara Pharmaceutical Journal, 22(4), 548-556. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Search [sciprofiles.com]

- 16. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-activity relationships of indole and benzimidazole piperazines as histamine H(4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Characterization of 5-chloro-1H-indol-3-amine Derivatives: A Field-Proven Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of medicinally relevant compounds, with the 3-aminoindole substructure being of particular interest due to its prevalence in numerous bioactive molecules.[1] These derivatives have shown a wide spectrum of biological activities, making them attractive candidates in drug discovery programs targeting cancer, inflammation, and neurodegenerative diseases.[2] However, the synthesis and isolation of unprotected 3-aminoindoles are often challenging due to the electron-rich nature of the scaffold, which renders them susceptible to oxidative degradation.[2] This guide provides a comprehensive overview of robust synthetic strategies and state-of-the-art characterization techniques for 5-chloro-1H-indol-3-amine derivatives, a class of compounds with significant therapeutic potential.

Part 1: Strategic Synthesis of the this compound Core

The construction of the this compound scaffold can be approached through two primary strategies: the functionalization of a pre-existing 5-chloroindole ring or the de novo construction of the indole system. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Strategy A: Post-Functionalization of the Indole Ring

This approach leverages a pre-formed indole core, introducing the C3-amino group in a subsequent step.

1. Nitration-Reduction Sequence: A classic and reliable two-step method involves the electrophilic nitration of the indole ring at the C3 position, followed by the reduction of the resulting nitro group to the desired amine.[3][4] The high reactivity of the indole's C3 position makes it susceptible to nitration under controlled conditions.

-

Causality: The choice of nitrating agent (e.g., HNO₃ in acetic acid) and reaction temperature is critical to avoid over-nitration or degradation of the sensitive indole ring. The subsequent reduction is typically achieved using robust reducing agents like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation, which are effective for converting aromatic nitro groups to primary amines.

2. Direct C-H Amination: Modern synthetic chemistry has seen the development of direct C-H amination methods.[3] These reactions, often catalyzed by transition metals, offer a more atom-economical and efficient alternative to the classical nitration-reduction pathway by directly forming the C-N bond at the C3 position.

Strategy B: De Novo Indole Ring Synthesis

Building the indole skeleton from acyclic precursors allows for the strategic placement of substituents.

1. Fischer Indole Synthesis: This venerable reaction remains one of the most indispensable methods for synthesizing substituted indoles.[5][6] The process involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[5][6][7] For the target scaffold, 4-chlorophenylhydrazine serves as the key starting material.

-

Mechanism Insight: The reaction proceeds through a[8][8]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[6] The choice of acid catalyst, from Brønsted acids (HCl, H₂SO₄) to Lewis acids (ZnCl₂, BF₃), can significantly influence reaction efficiency and yield.[6][7]

Caption: Mechanism of the Fischer Indole Synthesis.

2. Bischler-Möhlau Indole Synthesis: This classical method constructs 2-aryl-indoles by reacting an α-bromo-acetophenone with an excess of an aniline derivative.[9][10] While historically significant, its application can be limited by harsh reaction conditions and potentially low yields.[9][11] Milder, modern protocols using microwave irradiation have been developed to improve its utility.[11]

3. Sandmeyer Reaction for Precursor Synthesis: The Sandmeyer reaction is a powerful tool for introducing a chlorine atom onto an aromatic ring, which can then be elaborated into the indole scaffold.[12] The reaction converts a primary arylamine into a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst.[12][13] This method is foundational for creating the necessary 4-chloroaniline or 4-chlorophenylhydrazine precursors.

-

Mechanism Insight: The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[12][13]

Caption: Radical mechanism of the Sandmeyer Reaction.

4. Modern Multicomponent Reactions (MCRs): Contemporary organic synthesis increasingly relies on MCRs to build molecular complexity in a single, efficient step. For instance, a copper-catalyzed three-component coupling of an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal acetylene can produce 3-aminoindoline derivatives, which can then be isomerized to the corresponding 3-aminoindoles under basic conditions.[1] This approach offers high efficiency and generality.

| Synthetic Method | Precursor Type | Key Advantages | Potential Challenges |

| Nitration-Reduction | Pre-existing Indole | Well-established, reliable | Multi-step, use of harsh reagents |

| Fischer Indole Synthesis | Arylhydrazine + Carbonyl | Versatile, widely applicable | Acidic conditions, potential for side products |

| Bischler-Möhlau Synthesis | α-Halo-ketone + Aniline | Access to 2-aryl-indoles | Harsh conditions, often low yields in classic protocol |

| Multicomponent Reactions | Aldehyde + Amine + Alkyne | High efficiency, atom economy, step-saving | Catalyst sensitivity, optimization may be required |

Part 2: Synthesis of Functionalized Derivatives

Once the this compound core is obtained, further derivatization is typically performed at the C3-amino group. A common and effective method is reductive amination.

Experimental Protocol: Reductive Amination for Derivative Synthesis

This protocol is adapted from a procedure for synthesizing N-substituted derivatives from a 3-formyl indole precursor, which is a common intermediate.[14]

Step 1: Imine Formation

-

In a round-bottom flask, dissolve 1.0 equivalent of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate in absolute ethanol (approx. 12 mL per mmol of indole).

-

Add 1.2 equivalents of the desired primary amine (e.g., phenethylamine).

-

Reflux the mixture overnight with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Reduction to Secondary Amine

-

Cool the reaction mixture to room temperature.

-

Carefully add 1.2 equivalents of sodium borohydride (NaBH₄) portion-wise over 20 minutes to control the exothermic reaction and gas evolution.

-

Continue stirring for an additional 30 minutes at room temperature.

-

Quench the reaction by adding water (approx. 10 mL per mmol of indole).

-

Concentrate the mixture in vacuo to remove most of the ethanol.

-

Extract the aqueous residue with ethyl acetate (EtOAc) (2 x 40 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine derivative.[14] Purification is typically achieved by column chromatography or recrystallization.

Part 3: Comprehensive Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is employed to fully characterize the synthesized this compound derivatives.

Caption: General workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution.[15] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

Typical Spectroscopic Data for 5-Chloro-Indole Derivatives:

| Nucleus | Assignment | Typical Chemical Shift (δ, ppm) | Key Features |

| ¹H NMR | Indole N-H | 8.0 - 12.0 (broad singlet) | Position is solvent and concentration-dependent; often exchanges with D₂O.[14][16] |

| Aromatic H (H4, H6, H7) | 7.0 - 7.8 | Splitting patterns (doublets, doublet of doublets) are diagnostic for the substitution pattern.[14][16] | |

| C3-CH₂-N | 4.0 - 4.5 (singlet or triplet) | Chemical shift and multiplicity depend on the substituent attached to the nitrogen.[14] | |

| Amine N-H | Variable (often broad) | May not be observed or may be integrated with other signals. | |

| ¹³C NMR | C7a (bridgehead) | ~134 | |

| C5 (bearing Cl) | ~129 | The chlorine atom has a distinct electronic effect on this carbon's chemical shift.[16] | |

| C2 | ~125 | ||

| C4, C6, C7 | 112 - 123 | ||

| C3 | ~104 | The upfield shift is characteristic of the electron-rich C3 position of the indole ring.[16] | |

| C3a (bridgehead) | ~130 |

Note: Data compiled from references.[14][16][17] Shifts are approximate and can vary based on solvent and substituents.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy.[18] The fragmentation pattern can also offer clues about the molecule's structure. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum, showing a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[17]

-

N-H Stretch: A sharp or broad peak in the range of 3300-3500 cm⁻¹ is characteristic of the indole and amine N-H bonds.

-

Aromatic C-H Stretch: Peaks are typically observed just above 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bond.

X-ray Crystallography

For compounds that can be grown as single crystals, X-ray crystallography provides definitive, unambiguous proof of structure.[19] It yields precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice, including intermolecular interactions like hydrogen bonding and π–π stacking.[20][21][22] This technique is the gold standard for structural determination.[23]

References

-

Gevorgyan, V., et al. (n.d.). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PMC - NIH. Available at: [Link]

-

ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available at: [Link]

-

MDPI. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Available at: [Link]

-

ResearchGate. (n.d.). Bischler-Möhlau indole synthesis. Available at: [Link]

-

PMC - NIH. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Available at: [Link]

-

Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Available at: [Link]

-

PubMed. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Available at: [Link]

-

Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Available at: [Link]

-

PMC - NIH. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. Available at: [Link]

-

chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Available at: [Link]

-

(n.d.). Bischler-Möhlau Indole Synthesis. Available at: [Link]

-

MDPI. (n.d.). Synthesis, X-ray Single-Crystal Analysis, and Anticancer Activity Evaluation of New Alkylsulfanyl-Pyridazino[4,5-b]indole Compounds. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

-

Semantic Scholar. (n.d.). A Spectroscopic Survey of Substituted Indoles Reveals Consequences of a Stabilized 1Lb Transition. Available at: [Link]

-

MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. Available at: [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]

-

(n.d.). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Available at: [Link]

-

RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]

-

(n.d.). Synthesis of >14>C‐labeled halogen substituted indole‐3‐acetic acids. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases. Available at: [Link]

-

PMC - NIH. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides. Available at: [Link]

-

PubChem. (n.d.). 5-Chloroindole. Available at: [Link]

-

YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up. Available at: [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]

-

PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

-

Taylor & Francis Online. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides. Available at: [Link]

-

(n.d.). 5-Chloro-1H-indole-3-carboxylic acid. Available at: [Link]

-

ResearchGate. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. Available at: [Link]

-

PMC - NIH. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. Available at: [Link]

-

PubMed. (n.d.). Enzyme kinetic and spectroscopic studies of inhibitor and effector interactions with indoleamine 2,3-dioxygenase. Available at: [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

Sources

- 1. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 5-Chloro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Molecular Blueprint: Structure and Initial Assessment

An In-depth Technical Guide to the Spectroscopic Analysis of 5-chloro-1H-indol-3-amine

This guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of this compound (C₈H₇ClN₂), a heterocyclic amine of significant interest in medicinal chemistry and drug development. As a substituted indole, its structural complexity necessitates a multi-faceted analytical approach. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply modern spectroscopy to confirm the identity, purity, and structure of this molecule.

Before delving into spectroscopic data, it is crucial to understand the molecular architecture we are investigating. This compound features an indole core, which is a bicyclic aromatic heterocycle, substituted with a chlorine atom at the 5-position of the benzene ring and an amine group at the 3-position of the pyrrole ring. This specific arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint.

Diagram: Molecular Structure of this compound

Caption: Plausible fragmentation of this compound.

Experimental Protocol for ESI-MS

Protocol 3: Electrospray Ionization Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote ionization.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters:

-

Ionization Mode: Positive ion mode is chosen to protonate the amine group ([M+H]⁺).

-

Capillary Voltage: 3-4 kV.

-

Drying Gas: Nitrogen, at a temperature of 250-350 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis: Identify the [M+H]⁺ peak (expected at m/z 167/169) and analyze the isotopic pattern. If using tandem MS (MS/MS), select the parent ion and induce fragmentation to confirm the pathways.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

Expertise & Causality: The spectrum of this compound will be dominated by absorptions from the N-H bonds of both the indole ring and the primary amine. A primary amine (R-NH₂) is distinguished by two N-H stretching bands (symmetric and asymmetric), whereas the indole N-H typically appears as a single, somewhat broader peak. [1][2]Aromatic C-H and C=C stretches further confirm the indole core.

| Functional Group | Bond | Expected Absorption (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Indole | N-H Stretch | 3200 - 3400 | Medium, Broader |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium to Strong |

| Primary Amine | N-H Bend (Scissor) | 1580 - 1650 | Medium to Strong |

| Aromatic Amine | C-N Stretch | 1250 - 1335 | Strong |

| Aryl Halide | C-Cl Stretch | 600 - 800 | Medium to Strong |

Experimental Protocol for ATR-IR

Protocol 4: Attenuated Total Reflectance IR

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Scan the mid-IR range (4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum should be baseline-corrected. Identify the characteristic absorption bands and match them to the expected functional groups.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The indole ring is a strong chromophore, exhibiting characteristic absorption bands.

Expertise & Causality: Indole and its derivatives typically show two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. [3]The position and intensity of these bands (λₘₐₓ) are sensitive to substitution on the ring. The presence of the chlorine atom and the amine group will influence the electronic distribution, likely causing a shift in the absorption maxima compared to unsubstituted indole. This technique is particularly useful for quantitative analysis via the Beer-Lambert Law.

-

Expected λₘₐₓ: Two primary absorption bands are expected in the range of 220-300 nm.

Experimental Protocol for UV-Vis

Protocol 5: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2 - 1.0 AU).

-

Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

-

Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline correction. Replace the blank with the sample cuvette and scan the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Integrated Analytical Workflow: A Holistic Approach

Diagram: Integrated Spectroscopic Workflow

Sources

The 5-Chloro-1H-Indole Scaffold: A Privileged Motif for Targeting Key Pathologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Halogenated Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] Its unique electronic and steric properties allow it to interact with a wide range of biological targets.[2] The strategic incorporation of a chlorine atom at the 5-position of the indole ring has emerged as a powerful approach to enhance biological activity, leading to the development of potent and selective therapeutic candidates across multiple disease areas.[3] This guide provides an in-depth exploration of the key therapeutic targets of 5-chloro-1H-indole compounds, detailing the underlying mechanisms of action and providing validated experimental protocols for their investigation.

Part 1: Oncogenic Kinase Inhibition - A Primary Anticancer Strategy

A significant body of research has centered on 5-chloro-1H-indole derivatives as potent inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer, driving tumor cell proliferation, survival, and metastasis.[4]

Epidermal Growth Factor Receptor (EGFR) and BRAF Kinases

Derivatives of the 5-chloro-indole scaffold have demonstrated potent inhibitory activity against key kinases in oncogenic signaling, including the Epidermal Growth Factor Receptor (EGFR) and BRAF.[5] Mutations in these kinases are well-established drivers in a variety of cancers, such as non-small cell lung cancer (NSCLC) and melanoma.[6]

Mechanism of Action: 5-chloro-1H-indole derivatives typically act as ATP-competitive inhibitors. The indole scaffold inserts into the hydrophobic ATP-binding pocket of the kinase domain. Specific interactions, such as hydrogen bonding from the indole N-H to backbone residues (e.g., Asp855 in EGFR), and additional interactions from other parts of the molecule, contribute to high-affinity binding.[6][7] This occupation of the ATP-binding site prevents the phosphorylation of downstream substrates, thereby blocking the pro-proliferative signaling cascade.[3] Some derivatives have shown efficacy against both wild-type (WT) and mutant forms of these kinases, such as the T790M resistance mutation in EGFR.[6]

Visualizing the Pathway Inhibition:

Caption: Inhibition of the EGFR/BRAF-MEK-ERK signaling pathway.

Quantitative Data Summary: Kinase Inhibitory Activity

| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line(s) | GI50 (nM) | Reference(s) |

| 3e | EGFR | 68 | Multiple | 29 - 78 | [5][8] |

| BRAFV600E | More potent than Erlotinib | LOX-IMVI | 0.96 µM | [5] | |

| 3b | EGFRT790M | Selective (8-fold vs WT) | - | - | [5][8] |

| 5f | EGFRWT | 68 - 85 | Multiple | 29 | [6][8] |

| EGFRT790M | 9.5 | - | - | [6][8] | |

| 5g | EGFRWT | 68 - 85 | Multiple | 31 | [6][8] |

| EGFRT790M | 11.9 | - | - | [6][8] | |

| Erlotinib (Ref.) | EGFR | 80 | Multiple | 33 | [5][6][8] |

| Osimertinib (Ref.) | EGFRT790M | 8 | - | - | [6][8] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays, which are widely used for their high sensitivity and suitability for high-throughput screening.[9][10][11] The rationale for this choice is its ability to quantify kinase activity by measuring ADP production, a universal product of kinase reactions.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 5-chloro-1H-indole compound against a target kinase (e.g., EGFR, BRAF).

-

Materials:

-

Recombinant human kinase (e.g., EGFR, BRAFV600E).

-

Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1 for EGFR).

-

ATP (at a concentration near the Km for the specific kinase).

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

-

Test 5-chloro-1H-indole compound and reference inhibitor (e.g., Erlotinib).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

White, opaque 96-well or 384-well plates.

-

-

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution to obtain a range of concentrations.

-

Assay Plate Setup: To the wells of a microplate, add 1 µL of the diluted compound or control.

-

Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the substrate.

-

Kinase Reaction: Add 2 µL of the target kinase enzyme to the wells containing the compound. Then, add 2 µL of the substrate/ATP mix to initiate the reaction. The final reaction volume is typically 5 µL.

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.[8]

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Tubulin Polymerization

The indole scaffold is a known pharmacophore for agents that interfere with microtubule dynamics, a clinically validated anticancer strategy.[12][13]

Mechanism of Action: Certain indole derivatives inhibit the polymerization of tubulin dimers into microtubules.[13] This disruption of the microtubule cytoskeleton arrests the cell cycle in the G2/M phase, leading to apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This turbidimetric assay directly measures the formation of microtubules, providing a clear validation of the compound's effect on this specific target.[8]

-

Objective: To quantify the ability of a 5-chloro-1H-indole compound to inhibit tubulin polymerization.

-

Materials:

-

Purified tubulin protein (>99% pure).

-

Tubulin Polymerization Buffer (e.g., G-PEM buffer containing GTP).

-

Test compound, positive control (e.g., colchicine), and vehicle control (DMSO).

-

Temperature-controlled microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a pre-chilled 96-well plate on ice, add the polymerization buffer and the test compounds.

-

Add the purified tubulin to each well.

-

Place the plate in a microplate reader pre-warmed to 37°C to initiate polymerization.

-

Measure the increase in absorbance (turbidity) at 340 nm every minute for 60 minutes.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[8]

-

Part 2: Antiviral Activity - Halting Viral Entry

The 5-chloro-indole scaffold has also shown promise in the development of antiviral agents, particularly by inhibiting the entry of viruses into host cells.

Respiratory Syncytial Virus (RSV) Fusion Protein

The 5-chloro-indole moiety is a key component of JNJ-53718678, an inhibitor of the RSV fusion (F) protein.[3] The F protein is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.[14]

Mechanism of Action: Small molecule inhibitors, including those with a 5-chloro-indole core, bind to a three-fold symmetric pocket within the central cavity of the pre-fusion conformation of the RSV F protein.[15] This binding stabilizes the pre-fusion state, preventing the conformational changes necessary for membrane fusion.[15]

Experimental Protocol: RSV Cell-Cell Fusion Assay

This reporter-based assay provides a quantitative measure of F protein-mediated fusion, allowing for the evaluation of inhibitors.[2][16]

-

Objective: To determine the efficacy of a 5-chloro-1H-indole compound in inhibiting RSV F protein-mediated cell fusion.

-

Materials:

-

Two populations of cells (e.g., HEK293T).

-

Effector cells: Co-transfected with plasmids expressing RSV F protein and a GAL4-NFκB activator.

-

Target cells: Transfected with a GAL4-sensitive luciferase reporter plasmid.

-

Cell culture medium and reagents.

-

Test compound.

-

Luciferase assay system.

-

-

Procedure:

-

Culture and transfect the effector and target cell populations.

-

Co-culture the effector and target cells in the presence of serial dilutions of the test compound.

-

Incubate for 24-48 hours to allow for cell fusion and reporter gene expression.

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

A decrease in luciferase signal relative to the untreated control indicates inhibition of fusion. Calculate the EC50 value.

-

Part 3: Neuromodulation - Targeting Serotonergic Pathways

The indole nucleus is structurally related to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), making it a logical scaffold for targeting serotonin receptors.

5-HT3 Receptor Positive Allosteric Modulation

5-chloroindole itself has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis, anxiety, and gastrointestinal function.[4][17][18]

Mechanism of Action: As a PAM, 5-chloroindole does not activate the receptor directly but potentiates the response to the endogenous agonist, 5-HT.[17] It achieves this by increasing the apparent affinity of 5-HT for the receptor and can reactivate desensitized receptors.[4][17] This allosteric binding occurs at a site distinct from the orthosteric (agonist-binding) site.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp is the gold standard for studying ion channel function, providing high-fidelity recordings of channel activity in response to agonists and modulators.[19][20][21]

-

Objective: To characterize the modulatory effect of a 5-chloro-1H-indole compound on 5-HT3 receptor function.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT3A receptor.

-

Whole-cell patch-clamp setup (amplifier, micromanipulator, microscope).

-

Borosilicate glass pipettes.

-

Extracellular and intracellular recording solutions.

-

5-HT (agonist) and the test compound.

-

-

Procedure:

-

Establish a whole-cell recording configuration on a cell expressing 5-HT3 receptors.

-

Clamp the cell membrane potential at a fixed voltage (e.g., -60 mV).

-

Apply a sub-maximal concentration of 5-HT to elicit an inward current.

-

Co-apply the 5-HT with various concentrations of the 5-chloro-indole test compound.

-

Measure the potentiation of the 5-HT-evoked current by the test compound.

-

Analyze the data to determine the extent and concentration-dependence of the positive allosteric modulation.

-

Part 4: Antimicrobial and Anthelmintic Applications

The 5-chloro-indole scaffold has also been explored for its activity against microbial pathogens and parasites.

Potential Antibacterial Targets

Derivatives of 5-chloro-1H-indole have shown activity against bacteria, including resistant strains.[22] While the precise mechanisms for many derivatives are still under investigation, potential targets include enzymes essential for bacterial survival. Some indole-based compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis.[22] Other proposed mechanisms for indole compounds in general include the disruption of bacterial membrane integrity and the modulation of virulence factors.[23][24]

Anthelmintic Target: Mitochondrial Complex II

For parasitic nematodes, 5-phenyl-1H-indole derivatives (with chloro-substituents on the phenyl ring) have been proposed to act as inhibitors of mitochondrial complex II (succinate dehydrogenase).[6] This inhibition disrupts the mitochondrial electron transport chain, leading to decreased energy production and parasite motility.

Experimental Protocol: Mitochondrial Complex II Activity Assay

-

Objective: To determine if a 5-chloro-1H-indole derivative inhibits the activity of mitochondrial complex II.

-

Materials:

-

Isolated mitochondria from the target organism (e.g., nematodes).

-

Assay buffer.

-

Succinate (substrate).

-

DCIP (2,6-dichlorophenolindophenol) as an electron acceptor.

-

Test compound.

-

-

Procedure:

-

Isolate mitochondria from the target organism.

-

In a microplate, add the assay buffer, DCIP, and the test compound at various concentrations.

-

Initiate the reaction by adding succinate.

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.

-

Inhibition of the reaction rate in the presence of the compound indicates inhibition of complex II activity.

-

Conclusion and Future Directions

The 5-chloro-1H-indole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent activity against a diverse range of targets, from oncogenic kinases and viral proteins to neurotransmitter receptors and microbial enzymes. The addition of the chlorine atom at the 5-position often enhances potency and modulates pharmacokinetic properties, making it a valuable tool in drug design.

Future research should focus on further elucidating the structure-activity relationships for each target class to design next-generation compounds with improved selectivity and reduced off-target effects. A deeper understanding of the molecular interactions at the target binding sites, aided by structural biology and computational modeling, will be crucial. As demonstrated in this guide, a systematic approach to target validation, employing a suite of robust biochemical and cell-based assays, is essential for advancing these promising compounds from the laboratory to the clinic.

References

- Benchchem. Leveraging 5-chloro-3-ethyl-2-methyl-1H-indole in Modern Drug Discovery.

-

Abdelrahman, M. H., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1269. [Link]

-

Abdelrahman, M. H., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. [Link]

- Ghandi, M., et al. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 12(10), 1639-1664.

- Benchchem.

-

Guan, T., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Pharmaceuticals, 15(11), 1386. [Link]

- Hassan, A., et al. (2022). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Pharmaceuticals, 15(10), 1249.

-

Hu, X. Q., et al. (2013). 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor. British Journal of Pharmacology, 170(4), 845-857. [Link]

-

Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]

-

Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

- Berridge, M. V., et al. (2005). The use of tetrazolium dyes in cell biology: a historical perspective. Biotechnology Annual Review, 11, 127-152.

-

Joyce, M. G., et al. (2015). Molecular mechanism of respiratory syncytial virus fusion inhibitors. Nature Structural & Molecular Biology, 22(10), 766-774. [Link]

-

BPS Bioscience. BRAF (V600E) Kinase Assay Kit. [Link]

-

Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

-

BPS Bioscience. Chemi-Verse™ EGFR Kinase Assay Kit. [Link]

- Tay, S. T., et al. (2022). Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation. Frontiers in Microbiology, 13, 891396.

-

Abdelrahman, M. H., et al. (2023). Full article: Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Taylor & Francis Online. [Link]

-

BellBrook Labs. What Is the Best Kinase Assay?. [Link]

- Benchchem. The 5-Chloro-Indole Core: A Privileged Scaffold in Modern Drug Discovery.

-

BPS Bioscience. BRAF (WT) Kinase Assay Kit. [Link]

-

CiteAb. (48688) BRAF (V600E) Kinase Assay Kit. [Link]

-

BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

-

ResearchGate. Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties | Request PDF. [Link]

- Penner, R. (1995). A Practical Guide to Patch Clamping. In Single-Channel Recording (pp. 3-30). Springer, Boston, MA.

-

ACS Publications. Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders | ACS Pharmacology & Translational Science. [Link]

- Asquith, C. R., et al. (2018). A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family. Scientific Reports, 8(1), 1-13.

- Battles, M. B., & McLellan, J. S. (2019). Respiratory syncytial virus entry and how to block it. Nature Reviews Microbiology, 17(4), 233-245.

- Pless, S. A., & Sivilotti, L. G. (2010). Mapping the molecular motions of 5-HT 3 serotonin-gated channel by Voltage-Clamp Fluorometry. eLife, 2, e00726.

-

ResearchGate. Induction of Resistance to BRAF Inhibitor Is Associated with the Inability of Spry2 to Inhibit BRAF-V600E Activity in BRAF Mutant Cells. [Link]

- Kaur, R., & Singh, R. (2014). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. European journal of medicinal chemistry, 87, 857-873.

-

Romagnoli, R., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 25(7), 1587. [Link]

-

Sino Biological. EGFR Signaling Pathway. [Link]

-

ResearchGate. Intermolecular interactions between different molecules and RSV F... | Download Scientific Diagram. [Link]

-

Beaumont, M., et al. (2021). Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. Nutrients, 13(9), 3210. [Link]

-

Li, G., et al. (2022). The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii. Microbiology Spectrum, 10(4), e00940-22. [Link]

-

MDPI. The BRAF V600E Mutation Detection by quasa Sensitive Real-Time PCR Assay in Northeast Romania Melanoma Patients. [Link]

-

PubMed. Cell fusion assay by expression of respiratory syncytial virus (RSV) fusion protein to analyze the mutation of palivizumab-resistant strains. [Link]

-

Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]

-

BPS Bioscience. Chemi-Verse™ EGFR Kinase Assay Kit. [Link]

-

ASM Journals. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein. [Link]

-

Sino Biological. EGF/EGFR Signaling Pathway. [Link]

- Thompson, A. J., & Lummis, S. C. (2007). 5-HT3 receptors. Current pharmaceutical design, 13(25), 2533-2547.

-

ResearchGate. Respiratory Syncytial Virus Fusion Activity Syncytia Assay | Request PDF. [Link]

Sources

- 1. Identification of RSV Fusion Protein Interaction Domains on the Virus Receptor, Nucleolin [mdpi.com]

- 2. Use of a novel cell-based fusion reporter assay to explore the host range of human respiratory syncytial virus F protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. ADP-Glo™ Kinase Assay [promega.sg]

- 12. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell fusion assay by expression of respiratory syncytial virus (RSV) fusion protein to analyze the mutation of palivizumab-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. docs.axolbio.com [docs.axolbio.com]

- 20. Patch Clamp Protocol [labome.com]

- 21. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 22. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly [mdpi.com]

- 24. journals.asm.org [journals.asm.org]

Structure-Activity Relationship (SAR) Exploration of 5-Chloro-1H-Indole Analogs: A Guide to Unlocking Therapeutic Potential